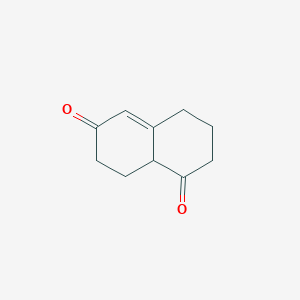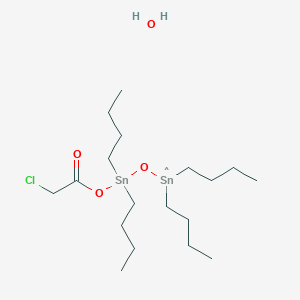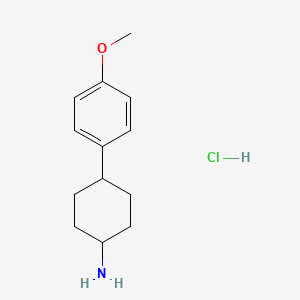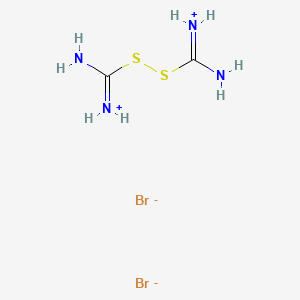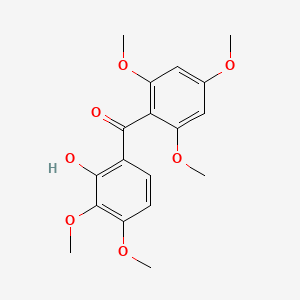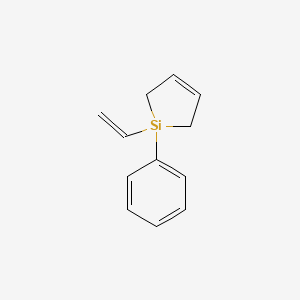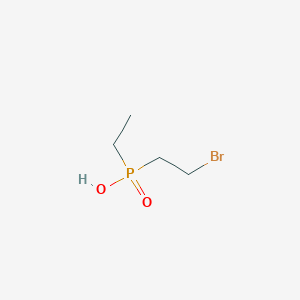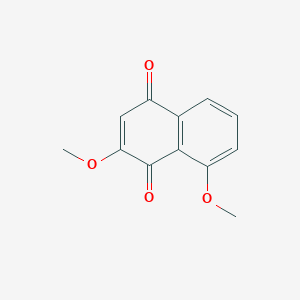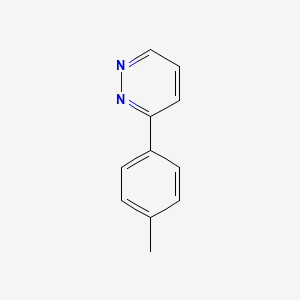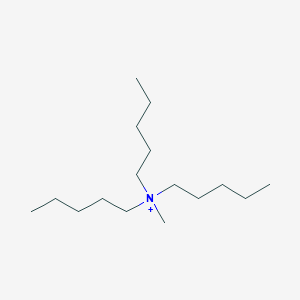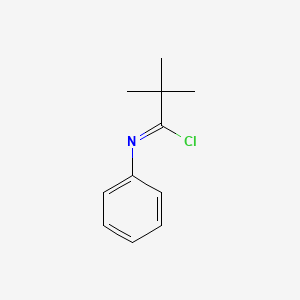
(1Z)-2,2-Dimethyl-N-phenylpropanimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1Z)-2,2-Dimethyl-N-phenylpropanimidoyl chloride is an organic compound that belongs to the class of imidoyl chlorides. This compound is characterized by the presence of a phenyl group attached to the nitrogen atom and a dimethyl group attached to the carbon atom. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (1Z)-2,2-Dimethyl-N-phenylpropanimidoyl chloride typically involves the reaction of 2,2-dimethylpropanimidoyl chloride with aniline. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the imidoyl chloride. Common reagents used in this synthesis include thionyl chloride (SOCl₂) and phosphorus trichloride (PCl₃), which facilitate the formation of the imidoyl chloride from the corresponding carboxylic acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving distillation and purification steps to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(1Z)-2,2-Dimethyl-N-phenylpropanimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alcohols, to form corresponding imidoyl derivatives.
Hydrolysis: In the presence of water, the imidoyl chloride can hydrolyze to form the corresponding carboxylic acid and hydrochloric acid.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are used under anhydrous conditions to prevent hydrolysis.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Major Products Formed
Substitution: Formation of imidoyl derivatives with different substituents.
Hydrolysis: Formation of the corresponding carboxylic acid and hydrochloric acid.
Applications De Recherche Scientifique
(1Z)-2,2-Dimethyl-N-phenylpropanimidoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1Z)-2,2-Dimethyl-N-phenylpropanimidoyl chloride involves its reactivity as an imidoyl chloride. The compound can react with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl Chloride: Similar in structure but lacks the imidoyl group.
Acetyl Chloride: Contains an acetyl group instead of the dimethyl and phenyl groups.
Phenylacetyl Chloride: Contains a phenylacetyl group instead of the dimethyl and phenyl groups.
Uniqueness
(1Z)-2,2-Dimethyl-N-phenylpropanimidoyl chloride is unique due to its specific structure, which combines a phenyl group with a dimethyl group attached to an imidoyl chloride. This unique structure imparts distinct reactivity and properties, making it valuable for specific chemical reactions and applications.
Propriétés
Numéro CAS |
50993-08-3 |
|---|---|
Formule moléculaire |
C11H14ClN |
Poids moléculaire |
195.69 g/mol |
Nom IUPAC |
2,2-dimethyl-N-phenylpropanimidoyl chloride |
InChI |
InChI=1S/C11H14ClN/c1-11(2,3)10(12)13-9-7-5-4-6-8-9/h4-8H,1-3H3 |
Clé InChI |
OBRRBGPLXYOIIS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=NC1=CC=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine](/img/structure/B14652050.png)

